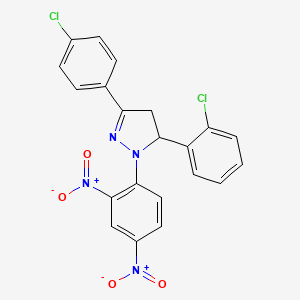
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: Conversion to pyrazole derivatives
Reduction: Reduction of nitro groups to amines
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride
Substitution: Nucleophilic substitution with reagents like sodium methoxide
Major Products
Oxidation: Pyrazole derivatives
Reduction: Amino-substituted pyrazolines
Substitution: Various substituted pyrazolines depending on the nucleophile used
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules
Biology: Studied for its antimicrobial and anticancer properties
Medicine: Potential use in drug development for its biological activities
Industry: Possible applications in the development of new materials with specific properties
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and halogenated phenyl rings could play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-5-phenyl-1-(2,4-dinitrophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline
Uniqueness
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other pyrazoline derivatives.
特性
CAS番号 |
109333-41-7 |
|---|---|
分子式 |
C21H14Cl2N4O4 |
分子量 |
457.3 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14Cl2N4O4/c22-14-7-5-13(6-8-14)18-12-20(16-3-1-2-4-17(16)23)25(24-18)19-10-9-15(26(28)29)11-21(19)27(30)31/h1-11,20H,12H2 |
InChIキー |
OQDBAHPHQWZVFH-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


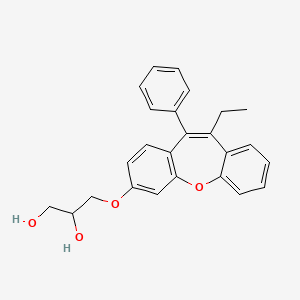
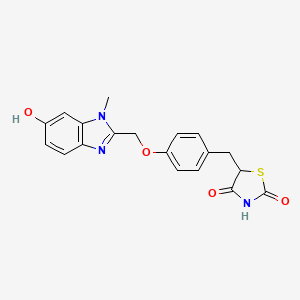
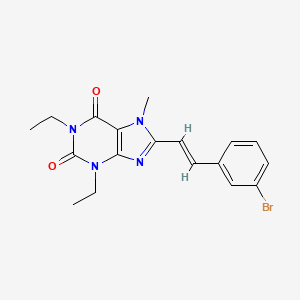

![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
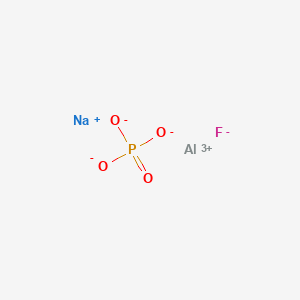
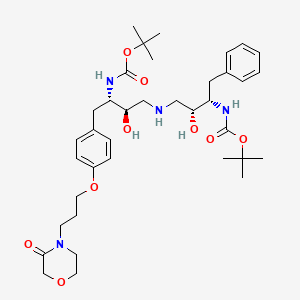
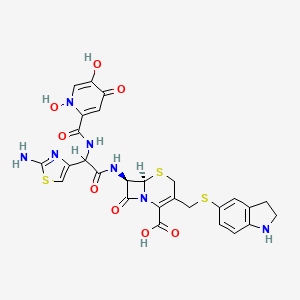
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)

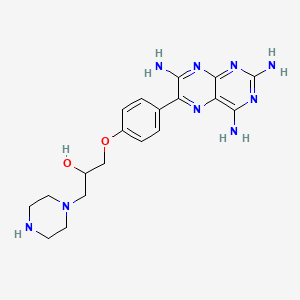
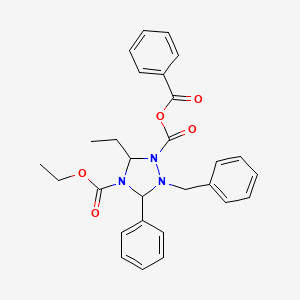
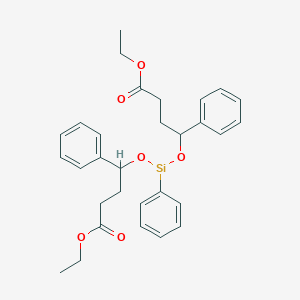
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
